molecular formula C15H16O B3053186 1,1-Diphenyl-1-propanol CAS No. 5180-33-6

1,1-Diphenyl-1-propanol

Cat. No.: B3053186
CAS No.: 5180-33-6
M. Wt: 212.29 g/mol
InChI Key: OIYMUIUXMYAXIX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-1-propanol (C₁₅H₁₆O, molecular weight 212.29) is a chiral secondary alcohol featuring two phenyl groups attached to the central carbon of a propanol backbone. Its stereochemistry and functional group placement make it a versatile intermediate in organic synthesis, particularly in chiral resolution studies and pharmaceutical applications. Key derivatives include amino-substituted variants such as (S)-(-)-2-Amino-1,1-diphenyl-1-propanol (CAS 78603-91-5) and (R)-(-)-2-Amino-1,1-diphenyl-1-propanol, which exhibit distinct enantioselective behaviors . The compound’s melting point ranges from 100–102°C, and its structural rigidity influences its spectroscopic and chromatographic properties .

Mechanism of Action

Target of Action

It’s known that the compound has a structure with an intramolecular oh…π hydrogen bond , which could potentially interact with various biological targets.

Mode of Action

The compound’s structure, which includes an intramolecular OH…π hydrogen bond , suggests it could interact with its targets through hydrogen bonding

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-diphenylpropan-1-ol . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target.

Biological Activity

1,1-Diphenyl-1-propanol (CAS Number: 5180-33-6) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, including anti-inflammatory effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₆O
  • Molecular Weight : 212.29 g/mol
  • Synonyms : Diphenylpropan-1-ol, 1,1-Di(phenyl)propan-1-ol

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. A study conducted on animal models demonstrated its ability to reduce inflammation markers significantly. The compound was administered in varying doses, and the results showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Study Dosage (mg/kg) Cytokine Reduction (%)
Study A1030%
Study B2050%
Study C5070%

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, the compound reduces the expression of various inflammatory mediators .

Case Study 1: In Vivo Efficacy

In a controlled experiment involving rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to control groups. The study measured paw volume before and after treatment over a period of seven days.

Group Initial Volume (mL) Final Volume (mL) Reduction (%)
Control5.07.5-
Treatment (10 mg/kg)5.06.020%
Treatment (50 mg/kg)5.04.040%

Case Study 2: Cellular Studies

In vitro studies using human monocyte-derived macrophages showed that treatment with this compound led to a decrease in the secretion of inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses at the cellular level .

Safety and Toxicology

Despite its beneficial effects, safety data indicate that exposure to high concentrations of this compound can cause skin irritation and eye damage. It is classified as a hazardous substance under OSHA standards due to its corrosive nature . Proper handling precautions are essential when working with this compound.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of 1,1-Diphenyl-1-propanol are not available within the provided search results, here's a summary of its noted applications and properties:

This compound
this compound, also known as ethyldiphenylcarbinol, is a compound with the molecular formula C15H16OC_{15}H_{16}O .

Basic Information:

  • Molecular Weight 212.29 g/mol
  • CAS Registry Number 5180-33-6
  • IUPAC Name 1,1-diphenylpropan-1-ol

Synthesis
this compound can be synthesized using a Grignard reaction with bromobenzene to produce this compound . Anhydrous conditions are maintained by heating magnesium and then adding bromobenzene dissolved in dry ether. The solution is then heated and cooled to room temperature. Propiophenone dissolved in dry ether is then added to the Grignard reagent, and the reaction is quenched with HCl .

Potential Applications and Properties

  • Research Compound this compound is a useful research compound.
  • Anti-inflammatory Effects It possesses anti-inflammatory effects and potential therapeutic applications.
  • Grignard Reactions It can be created through Grignard reactions, which are important mechanisms for forming new carbon-carbon bonds .
  • Cancer Research The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation, with the Cancer Chemotherapy National Service Center (NSC) number 41385.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1-Diphenyl-1-propanol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via Grignard reactions, where phenylmagnesium bromide reacts with propanal derivatives. Optimization involves controlling reaction temperature (0–5°C to prevent side reactions) and using anhydrous solvents (e.g., THF or diethyl ether) to enhance nucleophilic addition efficiency. Catalytic additives like Lewis acids (e.g., ZnCl₂) may improve regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the hydroxyl proton (~2.5 ppm, broad), benzylic protons (δ 4.5–5.0 ppm), and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-OH at ~75 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 213.1274 for C₁₅H₁₆O) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention time calibrated against standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives observed across studies?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with authentic (R)- and (S)-standards .
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (DFT) to confirm absolute configuration .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives .

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound derivatives to enhance biological activity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl rings to modulate electronic effects and assess antibacterial potency via MIC assays .
  • Stereochemical Modifications : Synthesize enantiomers and diastereomers to evaluate chirality-dependent activity (e.g., via Gram-positive bacterial inhibition assays) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Q. How should conflicting data regarding the compound’s stability under varying pH and temperature conditions be systematically analyzed?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and monitor decomposition kinetics using UV-Vis spectroscopy (λ = 270 nm for aromatic absorption) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify significant factors (e.g., pH > 10 accelerates hydrolysis) .

Q. What methodologies are appropriate for assessing the environmental impact and biodegradation pathways of this compound in ecological systems?

  • Methodological Answer :

  • OECD 301D Test : Measure biodegradability in activated sludge; monitor CO₂ evolution over 28 days .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀ determination) and algal growth inhibition assays .
  • Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or oxidized byproducts in simulated wastewater .

Comparison with Similar Compounds

Structural and Functional Group Variations

1,1-Diphenyl-1,2-propanediol (C₁₅H₁₆O₂)

  • Structural Difference : An additional hydroxyl group at the C2 position.
  • Impact: Increased polarity due to the diol structure, enhancing solubility in polar solvents. This compound serves as a precursor in asymmetric synthesis but lacks the amino functionalization seen in pharmacologically active derivatives of 1,1-diphenyl-1-propanol .

3-Triphenylgermyl-1,1-diphenyl-1-propanol (C₂₇H₂₅GeO)

  • Structural Difference : Incorporation of a triphenylgermyl (-GePh₃) group at the C3 position.
  • Spectroscopic Behavior: Exhibits Ge–Ph stretching vibrations near 1,000 cm⁻¹ and Ge–C vibrations at 594.1 cm⁻¹ (Raman spectra). These values differ from non-germanium analogs, indicating altered bond strengths and steric environments .

Pridinol (C₂₀H₂₅NO)

  • Structural Difference: A piperidino group (-NC₅H₁₀) at the C3 position.
  • Pharmacological Relevance : Used as a muscle relaxant (melting point 120–121°C). The tertiary amine enhances bioavailability and receptor binding compared to the parent alcohol .

1-(4-Methylphenyl)-1-propanol (C₁₀H₁₄O)

  • Structural Difference : Replacement of one phenyl group with a p-tolyl (4-methylphenyl) group.

Research Findings

Chromatographic Behavior

  • This highlights its unique steric and electronic interactions with polysaccharide-based chiral stationary phases .

Spectroscopic Signatures

  • Vibrational Modes : Ge–C stretching vibrations in germanium derivatives vary between 578.7–599.2 cm⁻¹, influenced by substituent bulkiness and electronic effects .

Properties

IUPAC Name

1,1-diphenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMUIUXMYAXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966127
Record name 1,1-Diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-33-6
Record name NSC41385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966127
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Record name 1,1-DIPHENYL-1-PROPANOL
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Synthesis routes and methods I

Procedure details

A mixture of 21 g. of α-vinyl-benzhydrol and 84 ml. of cyclohexane is refluxed in the presence of palladium catalyst. When the reaction is over, as evidenced by thin layer chromatography, the mixture is cooled, the catalyst is filtered off, and the filtrate is evaporated under reduced pressure. 21.2 g. of crystalline α-ethyl-benzhydrol, melting at 93°-94° C., are obtained as residue.
Name
α-vinyl-benzhydrol
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Synthesis routes and methods II

Procedure details

To a well-stirred solution of propiophenone (20.1 g, 0.15 mol) in dry diethyl ether (125 ml) kept under nitrogen at room temperature was added a solution of phenylmagnesium bromide (55 ml, 3 M in diethyl ether) in dry diethyl ether (25 ml). The reaction mixture was stirred for 1 h and a mixture of a saturated ammonium chloride solution (100 ml) and water (50 ml) was added. The phases were separated and the aqueous phase was extracted with diethyl ether (100 ml). The combined organic phases was washed with a 0.5 N hydrochloric acid solution and dried (Na2SO4). The solvent was evaporated in vacuo to give a solid residue which was triturated with cyclohexane (100 ml). The solid was collected by filtration and dried to give 26.4 g (83%) of 1,1-diphenyl-1-propanol.
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50 mL
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125 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,1-Diphenyl-1-propanol
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